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Compound of Interest

Compound Name: Camphor oxime

Cat. No.: B8808870 Get Quote

Introduction

Camphor oxime, or 2-Bornanone oxime, is a versatile chemical intermediate derived from the

bicyclic monoterpene, camphor.[1] The synthesis is a classic example of a condensation

reaction between the ketone functional group of camphor and hydroxylamine.[1] This reaction

follows a nucleophilic addition-elimination mechanism, where the nitrogen of hydroxylamine

attacks the carbonyl carbon of camphor.[1] The resulting oxime is a valuable compound in

various chemical applications, including its use in the synthesis of chiral auxiliaries and as a

precursor for nitrogen-containing compounds like amides and nitriles.[1] This protocol provides

a detailed method for the synthesis and purification of camphor oxime from D-camphor.

Experimental Data
The following tables summarize the key quantitative data for the synthesis of camphor oxime.

Table 1: Reagent Specifications and Stoichiometry
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Reagent
Molar Mass
( g/mol )

Mass (g)
Moles
(mmol)

Equivalents Reference

D-Camphor 152.23 11.0 71.6 1.0 [1][2]

Hydroxylamin

e

Hydrochloride

69.49 7.83 112.7 1.6 [1][2]

Sodium

Acetate
82.03 7.46 90.9 1.3 [1][2]

Ethanol 46.07 36 mL - Solvent [2]

| Deionized Water | 18.02 | 55 mL | - | Solvent |[2] |

Table 2: Reaction and Product Parameters

Parameter Value Reference

Reaction Conditions

Solvent System Ethanol / Deionized Water [1]

Temperature Reflux at 85-90 °C [1]

Reaction Time 1 hour [1]

Product Characterization

Appearance White Solid [1]

Yield Up to 90% [1]

Melting Point 116-119 °C [2]

TLC Analysis (Hexanes/Ethyl Acetate 10:1)

R_f Value (Camphor) 0.64 [2]

| R_f Value (Camphor Oxime) | 0.29 |[2] |
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Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]

Reagent Preparation and Reaction Setup
Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux

condenser, and an internal thermometer.[1][2]

Charge the flask with D-camphor (11.0 g, 71.6 mmol).[1][2]

Add ethanol (36 mL) and stir the solution at room temperature until all the solid camphor has

dissolved.[2]

To the stirring solution, add deionized water (55 mL), followed by hydroxylamine

hydrochloride (7.83 g, 112.7 mmol) and sodium acetate (7.46 g, 90.9 mmol).[1][2]

Reaction Execution
Heat the reaction mixture to reflux (approximately 85-90 °C) with continuous stirring.[1]

Maintain the reflux for 1 hour.[1] The reaction can be monitored by Thin Layer

Chromatography (TLC) using a 10:1 mixture of hexanes/ethyl acetate as the eluent.[2] The

R_f value for camphor is 0.64, and for the product oxime is 0.29.[2]

Product Work-up and Isolation
After 1 hour, remove the heat source and allow the mixture to cool to room temperature.[1]

Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.

Extract the aqueous mixture with diethyl ether (3 x 50 mL).[1][2]

Combine the organic phases.[1]

Purification
Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[1][2]
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Filter the solution to remove the drying agent.[1]

Remove the solvent (diethyl ether) from the filtrate in vacuo using a rotary evaporator to yield

a white solid.[2]

For further purification, the crude solid can be recrystallized. Dissolve the solid in hot ethanol

(15 mL) and filter while hot.[2]

Allow the filtrate to cool to room temperature and then place it at 4 °C overnight to facilitate

crystallization.[2]

Collect the purified white crystals by vacuum filtration and dry them under vacuum.[1][2]

Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from setup to final

product isolation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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